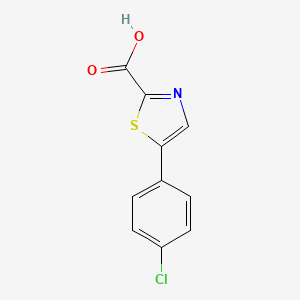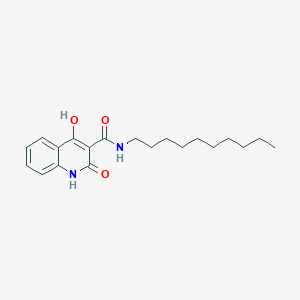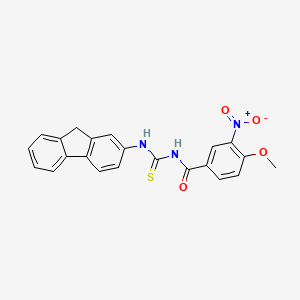![molecular formula C16H15BrClNO2 B12451953 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of bromine, chlorine, and a phenolic hydroxyl group, along with an imine linkage to a substituted phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol typically involves a multi-step process:
Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively. This can be achieved using bromine and chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Imine Linkage: The brominated and chlorinated phenol is then reacted with 2-hydroxy-5-propylbenzaldehyde in the presence of an acid catalyst to form the imine linkage. This step involves the condensation of the aldehyde group with the amine group, resulting in the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the imine linkage can interact with nucleophiles. These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-4-chlorophenol: Lacks the imine linkage and substituted phenyl group.
2-bromo-4-methylphenol: Contains a methyl group instead of the imine linkage and substituted phenyl group.
Uniqueness
The presence of the imine linkage and the substituted phenyl group in 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H15BrClNO2 |
|---|---|
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
2-bromo-4-chloro-6-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15BrClNO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(18)8-13(17)16(11)21/h4-9,20-21H,2-3H2,1H3 |
InChI-Schlüssel |
VJRLGBMZMANDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12451875.png)
![5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B12451879.png)


![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B12451931.png)

![3-[(4-fluorophenyl)sulfanyl]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12451943.png)
![methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate](/img/structure/B12451946.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
![4'-methoxy-N'-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12451970.png)
![4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12451974.png)
![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12451976.png)
